(2S,3R,4S,5R,6R)-5-Hydroxy-6-(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3,4-diyl diacetate

Catalog No.
S3545376
CAS No.
29868-42-6
M.F
C11H18O8
M. Wt
278.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S,3R,4S,5R,6R)-5-Hydroxy-6-(hydroxymethyl)-2-met...

CAS Number

29868-42-6

Product Name

(2S,3R,4S,5R,6R)-5-Hydroxy-6-(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3,4-diyl diacetate

IUPAC Name

[(2R,3R,4S,5R,6S)-5-acetyloxy-3-hydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl] acetate

Molecular Formula

C11H18O8

Molecular Weight

278.26 g/mol

InChI

InChI=1S/C11H18O8/c1-5(13)17-9-8(15)7(4-12)19-11(16-3)10(9)18-6(2)14/h7-12,15H,4H2,1-3H3/t7-,8-,9+,10-,11+/m1/s1

InChI Key

KMZVCGGSHFHNFZ-NZFPMDFQSA-N

SMILES

CC(=O)OC1C(C(OC(C1OC(=O)C)OC)CO)O

Canonical SMILES

CC(=O)OC1C(C(OC(C1OC(=O)C)OC)CO)O

Isomeric SMILES

CC(=O)O[C@H]1[C@@H]([C@H](O[C@@H]([C@@H]1OC(=O)C)OC)CO)O

(2S,3R,4S,5R,6R)-5-Hydroxy-6-(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3,4-diyl diacetate is a complex organic molecule with a sugar-like structure. Information on its natural origin or specific role in biological systems is currently limited. However, the presence of a sugar scaffold suggests potential applications in carbohydrate chemistry research [].


Molecular Structure Analysis

The key features of the molecule include:

  • Sugar Scaffold: The core structure is a tetrahydropyran ring, a common motif found in sugars. The specific stereochemistry (2S,3R,4S,5R,6R) indicates the arrangement of hydroxyl (OH) groups around the ring.
  • Functional Groups: The molecule has several functional groups, including two acetate (CH3COO) groups, a methoxy (OCH3) group, and two hydroxy (OH) groups. These groups can participate in various chemical reactions.

Chemical Reactions Analysis

  • Hydrolysis: The ester bonds in the acetate groups can be broken down by water (hydrolysis) to release acetic acid and the corresponding diol.
  • Acetylation: The remaining hydroxyl groups could potentially be further acetylated (addition of acetate groups).
  • Glycosylation: The sugar scaffold suggests potential for participation in glycosylation reactions, forming bonds with other sugar molecules.

Physical And Chemical Properties Analysis

  • Solubility: The presence of multiple hydroxyl groups suggests good water solubility.
  • Melting/Boiling Point: The presence of both polar and non-polar groups suggests a moderate melting point and a high boiling point.

XLogP3

-0.9

Dates

Modify: 2024-04-14

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